N-(3-chloro-4-methylphenyl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide
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Description
N-(3-chloro-4-methylphenyl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H29ClN4O3 and its molecular weight is 480.99. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Drug Design
Research in medicinal chemistry has focused on the synthesis and evaluation of novel compounds with potential therapeutic benefits. For instance, studies on pyridazino(4,5-b)indole-1-acetamide compounds have highlighted their diverse pharmacological activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects (Habernickel, 2002). Similarly, the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives showcases efforts to design and characterize novel compounds for medicinal applications (Jing, 2010).
Anticonvulsant and Analgesic Research
A series of studies have explored the anticonvulsant and analgesic properties of compounds related to the target molecule. For example, new 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides have been synthesized and evaluated for their anticonvulsant activity, demonstrating the potential of these compounds in epilepsy treatment models (Obniska et al., 2015).
Pesticide Development
The synthesis and toxicity of pyridine derivatives against pests, such as the cowpea aphid, have been investigated, revealing the insecticidal activity of these compounds. This research suggests the potential of pyridine derivatives in developing new pesticides (Bakhite et al., 2014).
Environmental and Health Impact Studies
Comparative studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes provide insights into the environmental and health impacts of these compounds. These studies are crucial for understanding the metabolic pathways and potential toxicological profiles of chloroacetamide derivatives, including compounds similar to the target molecule (Coleman et al., 2000).
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O3/c1-19-8-9-20(14-23(19)27)28-26(33)18-31-17-25(34-2)24(32)15-22(31)16-29-10-12-30(13-11-29)21-6-4-3-5-7-21/h3-9,14-15,17H,10-13,16,18H2,1-2H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFZEFZIGABNOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.